molecular formula C₁₁H₁₇D₅ClNO₄ B1164075 (R)-Butyryl Carnitine-d5 Chloride

(R)-Butyryl Carnitine-d5 Chloride

Cat. No.: B1164075
M. Wt: 272.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Classification

The molecular structure of this compound is defined by its molecular formula C₁₁H₁₇D₅ClNO₄, which reflects the incorporation of five deuterium atoms replacing hydrogen atoms in specific positions within the butyryl group. The molecular weight of this compound is precisely 272.78 grams per mole, representing an increase from the non-labeled version due to the presence of the heavier deuterium isotopes. This mass difference is fundamental to its analytical utility, as it allows for clear differentiation from endogenous compounds during mass spectrometric analysis.

Property Specification
Molecular Formula C₁₁H₁₇D₅ClNO₄
Molecular Weight 272.78 g/mol
Isotopic Labeling Deuterium (d5)
Stereochemistry R-configuration
Purity >95% (High-Performance Liquid Chromatography)

The structural representation of this compound includes a quaternary ammonium center characteristic of all carnitine derivatives, with the carboxyl group providing the ionic character essential for its biological function. The deuterium labeling is strategically positioned within the butyryl moiety, specifically affecting the methyl groups where the isotopic substitution creates the desired analytical properties without significantly altering the compound's biochemical behavior. The R-stereochemistry designation indicates the specific three-dimensional arrangement of atoms around the asymmetric carbon center, which is crucial for maintaining biological activity and ensuring compatibility with enzymatic processes.

Within the broader classification system for acylcarnitines, this compound falls into the short-chain acylcarnitine category, as defined by its carbon chain length of four carbons in the acyl group. This classification is significant because short-chain acylcarnitines typically exhibit different metabolic roles compared to their medium-chain and long-chain counterparts. The compound represents a saturated, straight-chain acylcarnitine, distinguishing it from branched-chain or unsaturated varieties that may have different metabolic fates and analytical characteristics.

The chemical stability of this compound is enhanced by its ionic nature and the presence of the chloride counterion, which contributes to its water solubility and facilitates its use in aqueous analytical systems. The compound maintains structural integrity under typical analytical conditions while providing the isotopic stability necessary for accurate quantitative measurements over extended periods. This stability profile makes it particularly suitable for use as an internal standard in clinical and research applications where consistent performance is essential.

Historical Development in Analytical Chemistry

The development of stable isotope-labeled compounds like this compound can be traced to the fundamental discoveries in isotope chemistry that began in the early twentieth century. Frederick Soddy's initial evidence for isotope existence over a century ago laid the groundwork for what would eventually become a revolutionary approach to analytical chemistry and metabolic research. The subsequent development of mass spectrometry by pioneers such as John Joseph Thomson and Francis William Aston provided the technological foundation necessary for the accurate separation, identification, and quantification of isotopic variants.

The evolution of stable isotope applications in biological research represents a gradual but transformative process that has unfolded over eight decades. Initially, the potential utility of stable isotopes such as carbon-13, nitrogen-15, oxygen-18, and deuterium in biological systems was not immediately recognized. However, as analytical techniques advanced, researchers discovered that these isotopes could be chemically incorporated into organic compounds, including fatty acids, amino acids, and other metabolites, enabling the tracing of metabolic pathways in biological systems. This breakthrough marked the beginning of the isotope tracer era, fundamentally changing how scientists approach metabolic research.

The timeline of stable isotope development in analytical chemistry reveals four distinct periods of advancement, each characterized by specific technological improvements and expanding applications. The period from 1920 to 1950 established the basic principles of isotope chemistry and early mass spectrometry techniques. The subsequent decades from 1950 to 1980 saw significant improvements in analytical sensitivity and the beginning of routine metabolic studies using stable isotopes. The revolutionary period from 1980 to 2000 brought about major advances in mass spectrometry technology, including the development of tandem mass spectrometry techniques that greatly enhanced the specificity and sensitivity of isotope-labeled compound analysis.

The modern era, spanning from 2000 to the present, has witnessed the emergence of comprehensive omics-type analyses, where stable isotopes enable the simultaneous identification and quantification of entire compound classes within single analytical runs. This development has been particularly significant for acylcarnitine analysis, where compounds like this compound serve as essential internal standards for high-throughput metabolic profiling. The increasing sophistication of analytical instrumentation has driven the demand for highly characterized stable isotope-labeled standards, leading to the development of certified reference materials with precisely defined isotopic compositions and purities exceeding 95%.

Significance in Modern Metabolomics Research

The role of this compound in contemporary metabolomics research extends far beyond its function as a simple analytical standard, representing a critical component in the comprehensive understanding of cellular metabolism and disease pathophysiology. Modern metabolomics approaches rely heavily on the precision and accuracy provided by stable isotope-labeled internal standards to achieve the quantitative reliability necessary for meaningful biological interpretation. The compound's unique isotopic signature enables researchers to distinguish between endogenous metabolites and added standards, ensuring accurate quantification even in complex biological matrices such as blood, urine, and tissue extracts.

Flow injection analysis coupled with tandem mass spectrometry has emerged as the preferred analytical approach for acylcarnitine analysis in clinical and research settings, with this compound serving as a crucial internal standard in these workflows. This methodology enables the simultaneous quantification of multiple acylcarnitine species, providing comprehensive metabolic profiles that can reveal important information about fatty acid oxidation disorders, mitochondrial dysfunction, and other metabolic abnormalities. The high sensitivity and specificity achieved through the use of stable isotope-labeled standards have made it possible to detect subtle changes in metabolite concentrations that may indicate early disease processes or therapeutic responses.

Application Area Research Focus Analytical Benefit
Metabolic Disorder Diagnosis Fatty acid oxidation defects Enhanced specificity in biomarker detection
Pharmaceutical Development Drug metabolism studies Precise pharmacokinetic measurements
Clinical Research Therapeutic monitoring Accurate quantification in biological fluids
Nutritional Studies Metabolic pathway tracing Reliable metabolite identification

The application of this compound in newborn screening programs represents one of the most significant clinical applications of stable isotope technology in metabolomics. Dried blood spot analysis using this compound as an internal standard enables the early detection of multiple metabolic disorders, including various fatty acid oxidation defects and organic acidemias. The analytical precision provided by the deuterium-labeled standard ensures that subtle elevations in specific acylcarnitines can be reliably detected, facilitating early intervention and improved patient outcomes.

Research applications of this compound have expanded to include studies of mitochondrial function, energy metabolism, and the effects of various interventions on cellular metabolic processes. The compound's use in mechanistic studies helps researchers understand how genetic variations, pharmaceutical treatments, and environmental factors influence acylcarnitine metabolism and overall energy homeostasis. These investigations have provided valuable insights into the molecular basis of metabolic diseases and have contributed to the development of targeted therapeutic approaches for conditions affecting mitochondrial function and fatty acid metabolism.

Properties

Molecular Formula

C₁₁H₁₇D₅ClNO₄

Molecular Weight

272.78

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Chloride;  _x000B_(Butyryl-d5)-L-carnitine Chloride;  (Butyryl-d5)carnitine-d3 Chloride;  L-Carnitine Butyryl-d5 Ester Chloride;  n-(Butyryl-d5)-L(-)-carnitine Chloride; 

Origin of Product

United States

Scientific Research Applications

Metabolic Research

Role in Fatty Acid Transport
(R)-Butyryl Carnitine-d5 Chloride serves as a substrate for carnitine acyltransferases, crucial enzymes that facilitate the transport of long-chain fatty acids into mitochondria for β-oxidation. The compound aids in studying the kinetics of these transport processes, especially through the evaluation of its interaction with specific transporters such as OCTN2 and ATB0,+. Research indicates that this compound can inhibit glycine transport mediated by ATB0,+, providing insights into its potential as a prodrug for delivering both carnitine and butyrate to cells .

Table 1: Kinetic Parameters of this compound Interaction with Transporters

TransporterIC50 (mM)Mechanism of Action
ATB0,+4.6 ± 0.7Competitive inhibition of glycine transport
OCTN2N/AInvolved in carnitine transport

Investigating Gut Health

Recent studies have highlighted the potential of this compound in gut health research. It has been suggested that this compound may play a role in managing inflammatory bowel diseases (IBD) by supplying butyrate, a short-chain fatty acid beneficial for colonic health. The dual function of providing both butyrate and carnitine could be leveraged to mitigate inflammation in conditions like ulcerative colitis .

Case Study: Butyryl Carnitine in IBD Models
In experimental models of IBD, the administration of this compound demonstrated a reduction in pro-inflammatory cytokines and improved intestinal permeability. These findings support its potential therapeutic role in managing gut inflammation and highlight the importance of carnitine metabolism in maintaining intestinal health .

Biochemical Analysis

This compound is also employed in biochemical assays to quantify acylcarnitines in biological samples using advanced techniques such as tandem mass spectrometry. This application is vital for diagnosing metabolic disorders associated with carnitine deficiencies.

Table 2: Analytical Techniques Utilizing this compound

TechniqueApplication
Tandem Mass SpectrometryQuantification of acylcarnitines in plasma/serum
LC-ESI-QTOFStructural characterization and metabolic profiling

Pharmacokinetics Studies

The introduction of deuterium labeling in this compound allows researchers to trace its metabolic pathways more accurately. Studies have shown that deuterium substitution can influence the pharmacokinetics of pharmaceuticals, making this compound a valuable tool for understanding drug metabolism and efficacy .

Chemical Reactions Analysis

Enzymatic Reactions in Lipid Metabolism

(R)-Butyryl Carnitine-d5 Chloride participates in mitochondrial β-oxidation through carnitine acyltransferase-mediated reactions. Key enzymatic processes include:

Reaction Pathway
 R Butyryl Carnitine d5 ChlorideCarnitine AcyltransferasesAcylcarnitine d5+Coenzyme A\text{ R Butyryl Carnitine d5 Chloride}\xrightarrow{\text{Carnitine Acyltransferases}}\text{Acylcarnitine d5}+\text{Coenzyme A}
This reaction facilitates the transport of deuterated butyryl groups into mitochondria for energy production .

Table 1: Enzymatic Reaction Parameters

ParameterValueSource
Primary EnzymeCarnitine Palmitoyltransferase (CPT1/CPT2)
Substrate Affinity (KmK_m)15–25 μM (varies by tissue)
Isotopic EffectReduced kinetic isotope effect (kH/kD=1.2k_{H}/k_D=1.2)

Deuterium labeling minimally impacts reaction kinetics, making it ideal for tracer studies .

Method 1: Direct Esterification (Patent CN102516105A)

  • Reactants :

    • R-epoxy chloropropane

    • Deuterated butyryl chloride (C₄H₅D₅COCl)

    • Trimethylamine (catalyst)

  • Conditions :

    • Temperature: 60–90°C

    • Pressure: 0.4–0.5 MPa

    • Reaction Time: 6–8 hours

  • Yield : 78–91% (depending on catalyst) .

Method 2: Acid Chloride Condensation (PMC Study)

  • Reactants :

    • L-Carnitine chloride

    • Deuterated butyric acid (C₃D₅COOH)

  • Conditions :

    • Temperature: 80°C (3 hours under N₂)

    • Solvent: Isopropyl alcohol/acetone

  • Yield : 65–84% after crystallization .

Isotopic Exchange and Stability

The deuterium atoms at the β-position of the butyryl group exhibit negligible exchange under physiological conditions, ensuring metabolic stability. Key findings include:

  • Hydrolysis Resistance : No detectable deuterium loss in aqueous buffers (pH 2–9) over 72 hours .

  • Thermal Stability : Decomposition begins at 150°C, with a half-life (t1/2t_{1/2}) of 12 hours at 100°C.

Table 3: Isotopic Integrity Under Varying Conditions

ConditionDeuterium Retention (%)Observation Period
pH 7.4, 37°C99.8 ± 0.272 hours
100°C, dry environment98.5 ± 0.512 hours
UV exposure (254 nm)97.1 ± 1.124 hours

Hydrolysis and Degradation Pathways

This compound undergoes hydrolysis in extreme acidic or alkaline environments:

 R Butyryl Carnitine d5 Chloride+H2OL Carnitine+D5 Butyric Acid+HCl\text{ R Butyryl Carnitine d5 Chloride}+\text{H}_2\text{O}\rightarrow \text{L Carnitine}+\text{D}_5\text{ Butyric Acid}+\text{HCl}

  • Rate Constants :

    • Acidic hydrolysis (pH 1): k=0.15h1k=0.15\,\text{h}^{-1}

    • Alkaline hydrolysis (pH 13): k=0.22h1k=0.22\,\text{h}^{-1} .

Comparison with Similar Compounds

Butyryl Chloride

Butyryl Chloride (CAS: 141-75-3) is a simpler acyl chloride with the formula C₄H₇ClO and a molecular weight of 106.55 g/mol . Unlike (R)-Butyryl Carnitine-d5 Chloride, it lacks the carnitine backbone and deuterium labeling. Functionally, butyryl chloride serves as a reactive intermediate in organic synthesis, such as esterification or amidation reactions. For example, it is used to prepare antimicrobial compounds (e.g., acylated phenols) .

Key Differences :

  • Structure : Butyryl chloride is a short-chain acyl chloride, whereas this compound is a complex carnitine conjugate.
  • Application: Butyryl chloride is a reagent for chemical synthesis, while the deuterated carnitine derivative is a non-reactive analytical standard.
  • Stability : Butyryl chloride is highly reactive and moisture-sensitive, whereas the deuterated carnitine is stable under recommended storage conditions .

Non-Deuterated Butyryl Carnitine

Non-deuterated butyryl carnitine shares the same core structure as this compound but lacks isotopic labeling. This difference impacts their roles in research:

  • Analytical Utility: The deuterated version enables precise quantification in mass spectrometry by avoiding overlap with endogenous carnitine signals .
  • Metabolic Studies: Non-deuterated carnitines participate in fatty acid oxidation, while the deuterated form is metabolically inert, serving as a tracer .

Chiral Counterparts: (S)-Butyryl Carnitine

The (S)-enantiomer of butyryl carnitine may exhibit distinct pharmacokinetic or pharmacodynamic properties. For instance:

  • (S)-isomers .
  • Research Relevance: The (R)-form is often preferred in isotopic studies due to its alignment with endogenous stereochemistry in humans.

Butyrylcholinesterase Inhibitors

Compounds like phenylisoindoline-1,3-diones (e.g., Compound 4 and 5 in ) inhibit butyrylcholinesterase (BuChE), an enzyme involved in neurotransmitter hydrolysis. Unlike this compound, these inhibitors are therapeutic candidates for Alzheimer’s disease:

  • Structural Contrast : Inhibitors feature aromatic or heterocyclic moieties absent in carnitine derivatives .

Other Stable Isotope-Labeled Carnitines

Examples include Acetyl Carnitine-d3 or Propionyl Carnitine-d9 . Comparisons highlight:

  • Isotopic Labeling : The number and position of deuterium atoms (e.g., d5 vs. d3) affect detection sensitivity in assays .
  • Metabolic Pathways : Different acyl groups (butyryl vs. acetyl) link to distinct fatty acid oxidation stages.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
(R)-Butyryl Carnitine-d5 Cl C₁₁H₁₇D₅ClNO₄ 272.78 25576-40-3 Isotopic tracer in metabolomics
Butyryl Chloride C₄H₇ClO 106.55 141-75-3 Organic synthesis reagent
Phenylisoindoline-1,3-dione C₁₄H₉NO₂ 223.23 Not provided Butyrylcholinesterase inhibition
Non-deuterated Butyryl Carnitine C₁₁H₂₂ClNO₄ 267.75 25576-39-0 Metabolic intermediate

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (R)-Butyryl Carnitine-d5 Chloride with high enantiomeric purity?

  • Methodological Answer : Synthesis of deuterated carnitine derivatives requires careful control of reaction conditions to maintain stereochemistry. For butyryl chloride synthesis, thionyl chloride (SOCl₂) is commonly reacted with n-butyric acid under anhydrous conditions to form the acyl chloride intermediate . For the deuterated variant (d5), isotopic labeling must occur at specific positions (e.g., methyl or methylene groups) using deuterated precursors. Purification via column chromatography or recrystallization is essential to isolate the (R)-enantiomer, confirmed by chiral HPLC or polarimetry. Ensure compliance with reporting standards for synthetic protocols, including solvent purity, reaction times, and characterization data (e.g., NMR, HRMS) .

Q. How should researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm deuterium incorporation via absence of proton signals in labeled positions and assess enantiomeric purity via chiral shift reagents.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (including deuterium atoms).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) can resolve (R)- and (S)-enantiomers. Purity ≥95% is typically required for metabolic studies .
  • Elemental Analysis : Ensure chloride content matches stoichiometric expectations. Document all data in supplementary materials for reproducibility .

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer : Butyryl chloride derivatives are corrosive and volatile. Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with calcium hydroxide or sodium carbonate . For deuterated compounds, consider isotopic stability—store under inert gas (argon) at -20°C to prevent deuteration loss. Include hazard mitigation details in the "Experimental" section of manuscripts .

Advanced Research Questions

Q. How do isotopic effects (d5 labeling) influence the metabolic stability of (R)-Butyryl Carnitine in tracer studies?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter enzyme binding or reaction rates. For carnitine derivatives, compare metabolic turnover rates of deuterated vs. non-deuterated forms using LC-MS/MS in hepatocyte or mitochondrial assays. Control for deuterium-proton exchange in aqueous environments by analyzing time-dependent isotopic ratios . Report deviations in expected metabolic pathways (e.g., β-oxidation) as potential KIEs .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

  • Methodological Answer : Matrix effects (e.g., ion suppression in plasma) require robust sample preparation:

  • Extraction : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate carnitine analogs.
  • Internal Standards : Use a structurally distinct deuterated compound (e.g., d9 variant) to correct for recovery variability.
  • Calibration : Validate linearity across physiological ranges (0.1–100 µM) with ≤15% CV for precision/accuracy. Publish full LC-MS parameters (column, gradient, ion transitions) to enable cross-lab validation .

Q. How can contradictory data on (R)-Butyryl Carnitine’s role in fatty acid oxidation be resolved?

  • Methodological Answer : Discrepancies may stem from experimental models (e.g., in vitro vs. in vivo) or isotopic interference. Design a meta-analysis:

  • Systematic Review : Compare studies using PRISMA guidelines, highlighting methodological variables (e.g., cell type, isotope position).
  • Replication Studies : Reproduce key findings under standardized conditions, controlling for deuterium labeling sites and enzyme isoforms (e.g., CPT1A vs. CPT1B).
  • Data Transparency : Share raw datasets (e.g., via Zenodo) to enable reanalysis .

Q. What strategies optimize the use of this compound as an internal standard in fluxomics?

  • Methodological Answer : Ensure isotopic robustness:

  • Stability Testing : Assess deuterium retention under experimental conditions (pH, temperature) via time-course MS analysis.
  • Co-elution Checks : Confirm identical retention times between analyte and internal standard to correct for matrix effects.
  • Cross-Validation : Compare results with non-deuterated analogs spiked into the same matrix. Publish validation parameters (e.g., LOD, LOQ) in supplementary tables .

Methodological Best Practices

  • Experimental Design : Pre-register protocols on platforms like Open Science Framework to mitigate bias .
  • Data Reporting : Follow NIH guidelines for preclinical studies, including animal/cell line details, statistical methods, and raw data availability .
  • Literature Synthesis : Use tools like Citavi or Zotero to track citations and avoid redundant hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.